Z-D-2-Nal-OH
Overview
Description
Z-D-2-Nal-OH: is a synthetic amino acid derivative characterized by the presence of a naphthyl group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-2-Nal-OH typically involves the reaction of 2-naphthaldehyde with alanine derivatives under specific conditions. One common method includes the use of the Vilsmeier-Haack reaction to form the naphthyl-aldehyde intermediate, followed by a condensation reaction with alanine . The reaction conditions often require the presence of a base, such as sodium hydroxide, and solvents like dioxane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Z-D-2-Nal-OH can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyl group to naphthyl alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl alcohols.
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
Chemistry: Z-D-2-Nal-OH is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein folding mechanisms. Its naphthyl group provides a fluorescent tag that can be detected using spectroscopic methods .
Medicine: Its structural similarity to natural amino acids allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of Z-D-2-Nal-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Z-3-(2-naphthyl)-L-alanine: Similar in structure but with a different stereochemistry, affecting its biological activity and interactions.
2-naphthylacetic acid: Shares the naphthyl group but differs in the functional group attached to the naphthyl ring.
Naphthyl-substituted pyrazoles: These compounds have a naphthyl group attached to a pyrazole ring, offering different chemical and biological properties.
Uniqueness: Z-D-2-Nal-OH is unique due to its specific stereochemistry and the presence of both an amino acid backbone and a naphthyl group. This combination allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
(2R)-3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPIBMAJOTVHG-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143218-10-4 | |
Record name | Cbz-D-2-Naphthylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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